5-chloro-6-(oxolan-3-yloxy)-N-[2-(pyridin-4-yl)ethyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-chloro-6-(oxolan-3-yloxy)-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-15-9-13(10-21-17(15)24-14-4-8-23-11-14)16(22)20-7-3-12-1-5-19-6-2-12/h1-2,5-6,9-10,14H,3-4,7-8,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQLSZAVFYFBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NCCC3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-(oxolan-3-yloxy)-N-[2-(pyridin-4-yl)ethyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The nicotinamide core is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Etherification: The tetrahydrofuran-3-yl group is introduced through an etherification reaction, often using a base such as sodium hydride and a suitable alkylating agent.
Coupling: The pyridinyl ethyl group is coupled to the chlorinated nicotinamide core using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-(oxolan-3-yloxy)-N-[2-(pyridin-4-yl)ethyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated nicotinamide core can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the nicotinamide core.
Reduction: Reduced forms of the pyridinyl ethyl group.
Substitution: Substituted nicotinamide derivatives with various functional groups.
Scientific Research Applications
Structural Characteristics
The compound contains a pyridine ring, a chlorinated substituent, and an oxolane moiety, which likely contribute to its diverse biological activities. Its carboxamide functionality enhances its interaction with biological systems, potentially influencing pharmacokinetic properties and enzyme activity modulation.
Enzyme Modulation
Research indicates that this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. Such interactions can significantly impact cellular signaling processes, which are crucial for maintaining homeostasis in biological systems.
Receptor Binding
The structural features of 5-chloro-6-(oxolan-3-yloxy)-N-[2-(pyridin-4-yl)ethyl]pyridine-3-carboxamide suggest it could bind to various receptors, influencing physiological responses such as neurotransmission and inflammation. This receptor interaction is vital in developing therapeutic agents targeting neurological disorders and inflammatory conditions.
Anticancer Activity
Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The unique combination of functional groups in this compound may enhance its efficacy against specific cancer types.
Neuroprotective Effects
Given the compound's potential to interact with neurotransmitter systems, it may serve as a neuroprotective agent. Research into similar compounds has shown promise in treating neurodegenerative diseases by mitigating oxidative stress and inflammation.
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly modulate enzyme activities related to metabolic pathways. For instance, it has been shown to inhibit certain kinases involved in cell proliferation and survival.
In Vivo Models
Animal models have provided insights into the pharmacokinetics and therapeutic potential of this compound. Studies indicate that it can cross the blood-brain barrier, making it a candidate for treating central nervous system disorders.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| This compound | Contains pyridine and oxolane moieties | Potential enzyme inhibitor with neuroprotective effects |
| N-(3,4-difluorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide | Difluorophenyl instead of chlorinated substituent | Enhanced lipophilicity may improve bioavailability |
| Pyrimidine-based carboxamides | Pyrimidine core structure | Known for antiviral activities |
Mechanism of Action
The mechanism of action of 5-chloro-6-(oxolan-3-yloxy)-N-[2-(pyridin-4-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
- Heterocyclic Substituents: The oxolane group in the target compound provides enhanced solubility compared to the triazole in Example 137, which may improve bioavailability .
Aromatic Side Chains :
Bioactivity Implications :
Research Findings and Limitations
- Synthetic Routes : The target compound’s synthesis likely mirrors methods for analogous pyridine-3-carboxamides, such as coupling chloro-pyridine intermediates with amines under POCl₃ catalysis .
- Data Gaps: No explicit IC₅₀ values, solubility, or toxicity data are available in public domains. Patent documents emphasize structural novelty over comparative efficacy .
Biological Activity
5-Chloro-6-(oxolan-3-yloxy)-N-[2-(pyridin-4-yl)ethyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. Its complex structure includes a pyridine ring, a chlorinated substituent, and an oxolane moiety, suggesting potential interactions with various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Structural Features
The structural characteristics of this compound contribute significantly to its biological activity. The presence of the oxolane group may enhance its pharmacokinetic properties, influencing absorption, distribution, metabolism, and excretion (ADME) profiles.
| Component | Description |
|---|---|
| Pyridine Ring | Provides basicity and potential for hydrogen bonding |
| Chlorinated Substituent | May enhance lipophilicity and receptor binding |
| Oxolane Moiety | Suggests possible interactions with biological targets |
The compound exhibits significant biological activity primarily by modulating enzyme activity and receptor interactions. It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, impacting cellular signaling processes. Notably, it has been suggested that this compound could influence neurotransmission or inflammatory responses due to its structural features.
Enzyme Inhibition
Research indicates that this compound may inhibit enzymes critical to various metabolic pathways. This inhibition can lead to altered physiological responses, making it a candidate for therapeutic applications in conditions like inflammation or metabolic disorders.
Biological Activity Studies
Recent studies have highlighted the compound's potential in various biological assays. For instance:
- Antimicrobial Activity : In vitro studies have shown that derivatives of pyridine compounds exhibit antimicrobial properties, suggesting that this compound may also possess similar activities.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been investigated, with preliminary data indicating potential efficacy in reducing inflammation markers in cellular models.
- Neurotransmitter Modulation : Given its structural features, there is speculation regarding its role as a modulator of neurotransmitter systems, which could have implications for treating neurological disorders.
Case Studies
A review of literature reveals several case studies involving similar compounds within the same structural class:
Case Study 1: Antiviral Activity
A series of pyridine derivatives were evaluated for their antiviral properties against SARS-CoV-2. Compounds with similar structural motifs demonstrated significant inhibition rates, suggesting that this compound could be further explored for antiviral applications.
Case Study 2: Cancer Therapeutics
Research on pyrimidine-based carboxamides has shown promising results in cancer cell lines. The modulation of specific signaling pathways by these compounds indicates that this compound may be effective in cancer therapy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-6-(oxolan-3-yloxy)-N-[2-(pyridin-4-yl)ethyl]pyridine-3-carboxamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves coupling the pyridine core with the oxolane moiety via nucleophilic substitution, followed by carboxamide formation. Key steps include:
- Substitution : Reacting 5-chloro-6-hydroxypyridine-3-carboxamide with oxolane-3-tosylate under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Amide coupling : Using EDCI/HOBt or HATU for activating the carboxylic acid intermediate with 2-(pyridin-4-yl)ethylamine .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., oxolane-3-yloxy linkage at C6 and carboxamide at C3) .
- Mass spectrometry : High-resolution MS to verify molecular weight (theoretical MW: ~390.8 g/mol) .
- X-ray crystallography : For resolving ambiguous stereochemistry or confirming solid-state packing .
Q. What in vitro assays are suitable for initial biological screening?
- Primary screens :
- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™) to identify target engagement .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. How do substituent modifications (e.g., oxolane vs. tetrahydrofuran) impact binding affinity in structure-activity relationship (SAR) studies?
- Methodology :
- Comparative synthesis : Replace oxolane with analogous heterocycles (e.g., tetrahydrofuran, tetrahydropyran) and test in target assays .
- Computational modeling : Docking simulations (AutoDock Vina) to assess steric/electronic effects on binding pocket interactions .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Case example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays).
- Resolution : Standardize protocols (e.g., fixed ATP at 1 mM) and validate with positive controls (e.g., staurosporine) .
Q. How can metabolic stability and pharmacokinetic (PK) properties be optimized for in vivo studies?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
